REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][c:6]1[n:7][cH:8][cH:9][c:10]([C:12]#[C:13][Si:14]([CH3:15])([CH3:16])[CH3:17])[n:11]1.[CH3:20][OH:21].[K+:19].[OH-:18]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][c:6]1[n:7][cH:8][cH:9][c:10]([C:12]#[CH:13])[n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)Nc1nccc(C#C[Si](C)(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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C#Cc1ccnc(NC(C)(C)C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |